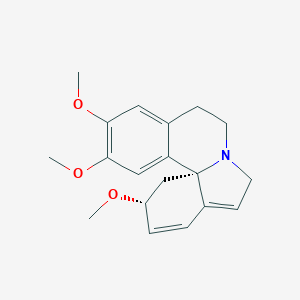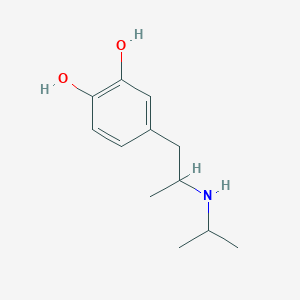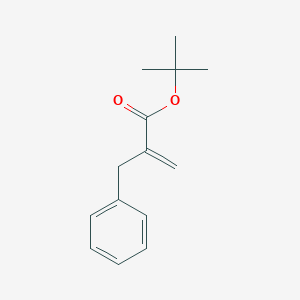
Enkephalinamide, met(2)-hyp(5)galactopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a peptide that belongs to the family of opioid peptides. It is a modified form of the natural enkephalin peptide, which is known to have a strong analgesic effect. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been synthesized to improve the stability and bioavailability of enkephalin. This peptide has shown promising results in scientific research for its potential applications in pain management and drug development.
Mécanisme D'action
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- exerts its effects by binding to the mu-opioid receptor. This receptor is located in the central nervous system and is responsible for the analgesic effect of opioids. When enkephalinamide, met(2)-hyp(5)galactopyranosyl- binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the reduction of pain sensation.
Biochemical and Physiological Effects:
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to have a high affinity and selectivity for the mu-opioid receptor. This makes it a potent analgesic agent. It has also been shown to have a longer half-life than natural enkephalin, which makes it more stable and bioavailable. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to be effective in reducing pain in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several advantages for lab experiments. It is a stable and bioavailable peptide that can be easily synthesized using SPPS techniques. It has a high affinity and selectivity for the mu-opioid receptor, which makes it a potent analgesic agent. However, the use of enkephalinamide, met(2)-hyp(5)galactopyranosyl- in lab experiments is limited by its potential for opioid-related side effects. It is important to use appropriate doses and to monitor for potential side effects when using this peptide in lab experiments.
Orientations Futures
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several potential future directions for scientific research. It could be further studied for its potential applications in pain management and drug development. It could also be used as a tool for studying the mu-opioid receptor and its signaling pathways. Additionally, enkephalinamide, met(2)-hyp(5)galactopyranosyl- could be modified to improve its selectivity and reduce its potential for side effects.
Méthodes De Synthèse
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support using protected amino acids, which are sequentially added to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been extensively studied for its potential applications in pain management. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effect of opioids. This peptide has also been studied for its potential applications in drug development. It has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for the development of new opioid-based drugs.
Propriétés
Numéro CAS |
124076-39-7 |
|---|---|
Nom du produit |
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- |
Formule moléculaire |
C36H50N6O12S |
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1 |
Clé InChI |
NVXBSVRJYKSJFK-OWDIZPSWSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Synonymes |
2-Met-5-Hyp-galactopyranosyl-enkephalin 2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide enkephalinamide, Met(2)-Hyp(5)galactopyranosyl- enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl- MHP-Gal-enkephalinamide O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)









